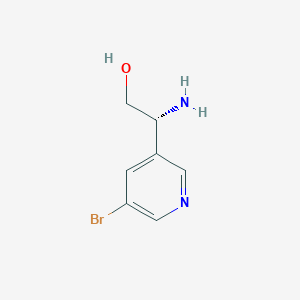
(R)-2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both amino and hydroxyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of 3-pyridinol followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetonitrile. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of azide, cyanide, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical compounds and materials.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays. It can interact with various biomolecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol
- 2-{[(5-bromopyridin-3-yl)methyl]amino}ethan-1-ol dihydrochloride
- 2-(5-bromopyridin-3-yl)ethan-1-ol
Uniqueness
Compared to similar compounds, (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol stands out due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups in the (2R) configuration provides unique opportunities for chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
Clé InChI |
FIVFUVIGLMTVPC-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=NC=C1Br)[C@H](CO)N |
SMILES canonique |
C1=C(C=NC=C1Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















